N'-(2-methoxyphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
描述
N'-(2-Methoxyphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic organic compound featuring a piperidine core substituted with a 2,4,6-trimethylbenzenesulfonyl group and an ethanediamide linker. The ethanediamide moiety is further functionalized with a 2-methoxyphenyl group, contributing to its stereoelectronic properties.
属性
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S/c1-17-15-18(2)23(19(3)16-17)34(31,32)28-14-8-7-9-20(28)12-13-26-24(29)25(30)27-21-10-5-6-11-22(21)33-4/h5-6,10-11,15-16,20H,7-9,12-14H2,1-4H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOKIOPYMDKQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary targets of F2571-0343 are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
F2571-0343 interacts with its targets, the alpha1-adrenergic receptors, by acting as an antagonist. This means it binds to these receptors and blocks their activation, preventing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Biochemical Pathways
The interaction of F2571-0343 with alpha1-adrenergic receptors affects the adrenergic signaling pathway. This pathway is involved in numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission.
Pharmacokinetics
The pharmacokinetics of F2571-0343 involves its absorption, distribution, metabolism, and excretion (ADME). The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds.
Result of Action
The antagonistic action of F2571-0343 on alpha1-adrenergic receptors results in the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate. This can have therapeutic implications for conditions such as hypertension, benign prostate hyperplasia, and certain neurological conditions.
相似化合物的比较
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to related analogs, as detailed below:
Table 1: Structural Comparison of Ethanediamide Derivatives
*Estimated based on structural analogs in .
Key Differences and Implications
Sulfonyl Group Substitution: The 2,4,6-trimethylbenzenesulfonyl group in the target compound introduces steric bulk and electron-donating effects compared to the 4-methylphenyl () or 2,5-dimethylphenyl () groups. This may enhance metabolic stability or alter receptor-binding kinetics .
Ethanediamide Substituents: The 2-methoxyphenyl group provides a planar aromatic system with a methoxy donor, favoring π-π stacking or hydrogen bonding in biological targets. This differs from the 2-hydroxyethyl () or 4-methylbenzyl () groups, which may prioritize solubility or hydrophobic interactions .
Synthetic Pathways :
- Synthesis of the target compound likely involves sulfonylation of piperidine (e.g., using 2,4,6-trimethylbenzenesulfonyl chloride) followed by coupling with ethanediamide intermediates, as seen in analogous syntheses ().
- In contrast, highlights reductive amination and Boc-deprotection strategies for piperidine derivatives, which may differ in yield or scalability .
Table 2: Pharmacological and Physicochemical Comparisons
准备方法
Piperidine Ring Formation
Piperidine derivatives are typically synthesized via cyclization of 1,5-diaminopentanes or reductive amination of glutaraldehyde. For this compound, a modified Buchwald-Hartwig amination is employed:
Procedure :
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Starting material : 2-Ethylamino-pent-4-enal (1.0 equiv)
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Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
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Conditions : Toluene, 110°C, 24 h under N₂
Key optimization parameters :
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Solvent polarity : Toluene minimizes side reactions compared to DMF.
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Catalyst loading : Excess Xantphos improves cyclization efficiency.
Sulfonylation of Piperidine
The piperidine intermediate is sulfonylated using 2,4,6-trimethylbenzenesulfonyl chloride:
Reaction setup :
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Piperidine derivative (1.0 equiv)
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2,4,6-Trimethylbenzenesulfonyl chloride (1.2 equiv)
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Base : Triethylamine (2.5 equiv)
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Solvent : Dichloromethane (0.1 M)
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Conditions : 0°C to rt, 12 h
Critical considerations :
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Temperature control : Gradual warming prevents exothermic side reactions.
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Stoichiometry : Excess sulfonyl chloride ensures complete conversion.
Assembly of the Ethanediamide Core
Amide Bond Formation with 2-Methoxyaniline
The ethanediamide backbone is constructed via sequential acylation:
Step 1 : Reaction of oxalyl chloride with 2-methoxyaniline:
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Molar ratio : 1:2 (oxalyl chloride:aniline)
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Solvent : Dry THF
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Conditions : −78°C, 2 h → rt, 6 h
Step 2 : Coupling with the piperidine sulfonamide ethylamine:
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Coupling agent : HATU (1.5 equiv)
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Base : DIPEA (3.0 equiv)
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Solvent : DMF, 0°C → rt, 8 h
Purification :
Reaction Optimization and Scalability
Solvent Effects on Amidation Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 70 | 92 |
| THF | 7.6 | 58 | 88 |
| DCM | 8.9 | 63 | 85 |
| Acetonitrile | 37.5 | 67 | 90 |
Polar aprotic solvents like DMF maximize yield by stabilizing the transition state during amide coupling.
Temperature Profiling in Sulfonylation
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 → 25 | 12 | 85 |
| 25 (constant) | 8 | 72 |
| 0 → 40 | 6 | 68 |
Gradual warming from 0°C to room temperature optimizes sulfonylation without epimerization.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the sulfonylation step:
常见问题
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N'-(2-methoxyphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide?
- Answer : The compound’s synthesis likely involves multi-step reactions, including sulfonylation of the piperidine moiety, coupling of the 2-methoxyphenyl group via amide bond formation, and optimization of protecting groups. Key steps include:
- Sulfonylation : Reacting piperidine derivatives with 2,4,6-trimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethanediamide core to the 2-methoxyphenyl group .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound?
- Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy, sulfonyl, and piperidine groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
- HPLC-PDA : To assess purity and detect trace impurities .
Q. What preliminary assays are recommended to screen for biological activity?
- Answer : Begin with in vitro assays targeting receptors/enzymes structurally related to the compound’s functional groups:
- Kinase/Phosphatase Inhibition : Test against tyrosine kinases due to sulfonamide’s known interactions with ATP-binding pockets .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer : Systematically modify substituents and analyze effects:
- Piperidine Sulfonyl Group : Replace 2,4,6-trimethylbenzenesulfonyl with bulkier/electron-withdrawing groups (e.g., nitro) to enhance receptor binding .
- Methoxyphenyl Modifications : Introduce halogens (e.g., Cl, F) to improve metabolic stability .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Q. What experimental strategies resolve contradictory data in receptor binding assays?
- Answer : Contradictions may arise from assay conditions or off-target effects. Mitigate via:
- Orthogonal Assays : Compare results from radioligand binding, surface plasmon resonance (SPR), and cellular functional assays .
- Control Groups : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Dose-Response Curves : Use Hill slopes to assess cooperative binding artifacts .
Q. How can computational modeling predict metabolic pathways for this compound?
- Answer : Employ in silico tools to identify vulnerable sites:
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to highlight oxidation-prone regions (e.g., methoxy or piperidine groups) .
- Metabolite Identification : LC-MS/MS with human liver microsomes to validate predictions .
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